molecular formula C10H8FNO3 B1504498 Methyl 7-fluoro-2-oxoindoline-5-carboxylate CAS No. 1260879-22-8

Methyl 7-fluoro-2-oxoindoline-5-carboxylate

Cat. No.: B1504498
CAS No.: 1260879-22-8
M. Wt: 209.17 g/mol
InChI Key: JMPJBXYGMGJTPJ-UHFFFAOYSA-N
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Description

Methyl 7-fluoro-2-oxoindoline-5-carboxylate is a fluorinated indoline derivative characterized by a bicyclic structure featuring a ketone group at position 2 and a methyl ester at position 3. The fluorine substituent at position 7 enhances its electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its CAS number is 389571-36-2, and it is typically used in research settings for the development of kinase inhibitors and other bioactive molecules due to its structural versatility .

Properties

IUPAC Name

methyl 7-fluoro-2-oxo-1,3-dihydroindole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3/c1-15-10(14)6-2-5-4-8(13)12-9(5)7(11)3-6/h2-3H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPJBXYGMGJTPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)F)NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697540
Record name Methyl 7-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260879-22-8
Record name Methyl 7-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 7-fluoro-2-oxoindoline-5-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides an overview of its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

This compound belongs to the oxindole family, characterized by a fused indole and carbonyl structure. The presence of a fluorine atom at the 7-position enhances its biological properties by influencing its interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • MDA-MB-231 (breast cancer)
  • A549 (lung cancer)

Case Study Findings:
A study evaluating the compound's effects on MCF-7 cells reported an IC50 value of approximately 3.12 μM , indicating potent antiproliferative activity. Further modifications to the compound structure, such as methyl substitution at the C-5 position, enhanced its activity significantly, with IC50 values dropping to as low as 0.39 μM for specific derivatives .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial effects. Studies have indicated that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration in infectious disease treatment.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs).
  • Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
  • Molecular Docking Studies : These studies suggest that the oxindole moiety forms hydrogen bonds with critical amino acids in target proteins, stabilizing interactions that lead to biological effects .

Data Table: Antiproliferative Activity of Methyl 7-Fluoro-2-Oxoindoline Derivatives

CompoundCell LineIC50 (μM)
This compoundMCF-73.12 ± 0.14
C-5 Methyl DerivativeMCF-70.39 ± 0.05
C-5 Trifluoromethyl DerivativeMCF-75.07 ± 0.21
N-benzylated OxindoleMCF-79.56 ± 0.61

Comparison with Similar Compounds

To contextualize the properties and applications of methyl 7-fluoro-2-oxoindoline-5-carboxylate, a detailed comparison with structurally analogous compounds is provided below.

Structural Analogs in the Indoline-2-One Family

Compounds with the indoline-2-one core and varying substituents exhibit distinct physicochemical and biological behaviors:

Compound Name Substituents Molecular Weight CAS Number Key Applications/Notes
Methyl 5-fluoro-2-oxoindoline-3-carboxylate Fluoro (C5), ester (C3) 223.18 389571-36-2 Intermediate for kinase inhibitors; higher polarity due to ester position .
3,3-Difluoro-2-oxoindoline-5-carboxylic acid Difluoro (C3), carboxylic acid (C5) 217.13 197067-27-9 Enhanced acidity and hydrogen-bonding capacity; used in metal-organic frameworks .
7-Chloro-5-fluoroindolin-2-one Chloro (C7), fluoro (C5) 185.59 127199-27-3 Greater lipophilicity; potential antimicrobial activity .

Key Observations :

  • Fluorine vs. Chlorine : The substitution of fluorine (electronegative, small) at C7 in this compound reduces steric hindrance compared to bulkier chloro analogs like 7-chloro-5-fluoroindolin-2-one, improving solubility and metabolic stability .
  • Ester vs. Carboxylic Acid : The methyl ester group in the target compound enhances cell permeability compared to the carboxylic acid derivative (CAS 197067-27-9), which is more polar and suited for crystallography or coordination chemistry .
Indole Carboxylate Derivatives

Indole-based esters with fluorinated substituents share functional similarities but differ in ring saturation and bioactivity:

Compound Name Substituents Molecular Weight CAS Number Key Applications/Notes
Methyl 5-fluoro-1H-indole-2-carboxylate Fluoro (C5), ester (C2) 193.17 167631-84-7 Used in fluorescent probes; planar aromatic system enhances π-stacking .
Methyl 7-fluoro-1H-indole-5-carboxylate Fluoro (C7), ester (C5) 193.17 1082040-43-4 Structural isomer; altered electronic distribution affects binding to serotonin receptors .

Key Observations :

  • Indoline vs. Indole : The saturated indoline ring in this compound confers conformational rigidity, whereas indole derivatives (e.g., CAS 167631-84-7) exhibit greater aromaticity and electronic delocalization, impacting their interaction with biological targets .
Difluoro and Multi-Halogenated Analogs

Multi-halogenated compounds demonstrate enhanced binding affinity but varied pharmacokinetic profiles:

Compound Name Substituents Molecular Weight CAS Number Key Applications/Notes
Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate Chloro (C6), fluoro (C5) 227.62 86393-33-1 Dual halogenation increases steric bulk; explored in anticancer drug discovery .
3,3-Difluoro-7-methylindolin-2-one Difluoro (C3), methyl (C7) 185.15 221665-90-3 Methyl group enhances metabolic stability; used in protease inhibitor design .

Key Observations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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